molecular formula C11H15N3O2 B8736105 2-amino-N-morpholinobenzamide

2-amino-N-morpholinobenzamide

Cat. No. B8736105
M. Wt: 221.26 g/mol
InChI Key: INJRCUZRSZOWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-morpholinobenzamide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-morpholinobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-morpholinobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-N-morpholinobenzamide

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H15N3O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15)

InChI Key

INJRCUZRSZOWFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

33 g isatoic anhydride are suspended in 200 cc ethanol heated to 70° C.; 20.5 g 4-amino-morpholine are slowly added thereto. After completion of the addition, the temperature is maintained at the same level until carbon dioxide is no longer evolved. The ethanol is partly removed (100 cc) and the reaction product is crystallized by addition of 100 cc benzene. It may be purified by recrystallization from a benzene-ethanol mixture. M.P.=172° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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